molecular formula C6H3BrI2O B094749 4-Bromo-2,6-diiodophenol CAS No. 15459-51-5

4-Bromo-2,6-diiodophenol

Cat. No. B094749
CAS RN: 15459-51-5
M. Wt: 424.8 g/mol
InChI Key: LFMOQCYPCSHKFH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diiodophenol is a brominated phenol compound. While the specific compound is not directly studied in the provided papers, bromophenols in general are known to be present in marine organisms and are used in industrial applications such as flame retardants. They have been shown to have ecological functions, possibly in chemical defense, and are suspected to disrupt endocrine systems due to their structural similarity to thyroid hormones .

Synthesis Analysis

The synthesis of bromophenol derivatives is not explicitly detailed in the provided papers. However, the synthesis of related compounds, such as 6-substituted-4-(3-bromophenylamino)quinazolines, involves acylation reactions and the use of unsaturated acid chlorides or mixed anhydrides . These methods could potentially be adapted for the synthesis of 4-Bromo-2,6-diiodophenol.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been characterized using spectroscopic techniques and single crystal X-ray diffraction . The intermolecular contacts and the geometry of these compounds have been examined using Hirshfeld surfaces and optimized using density functional theory (DFT) . These analyses provide insights into the electronic structure and potential reactivity of the compounds.

Chemical Reactions Analysis

Bromophenols can undergo various chemical reactions. For instance, the high-temperature oxidation of 2-bromophenol leads to the formation of several products, including dibenzodioxins and dibromodibenzofurans . The reactivity of bromophenols with DNA bases has also been investigated, suggesting potential interactions at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenols have been studied in various contexts. For example, bromophenols have been shown to modulate voltage-dependent ion currents in neuroendocrine cells, affecting calcium channel currents and potassium ion currents . Additionally, some bromophenols exhibit significant antioxidant activity in both biochemical and cellular assays, highlighting their potential as therapeutic agents .

Scientific Research Applications

  • Spectroscopic and computational analysis revealed that a compound related to 4-Bromo-2,6-diiodophenol exhibits potential for various applications due to its molecular electrostatic potential, nonlinear optical properties, and reactivity parameters (Demircioğlu et al., 2019).

  • A bromophenol derivative demonstrated significant anticancer activities against human lung cancer cell lines, suggesting the potential for development into an anticancer drug (Guo et al., 2018).

  • Studies on bromophenols, including compounds similar to 4-Bromo-2,6-diiodophenol, have shown that they can disrupt cellular calcium signaling, indicating possible impacts on endocrine systems (Hassenklöver et al., 2006).

  • The environmental presence and toxicological impact of tribromophenols, structurally related to 4-Bromo-2,6-diiodophenol, have been reviewed, highlighting the need for more research on their toxicokinetics and dynamics (Koch & Sures, 2018).

  • Bromophenols isolated from red algae showed potent antioxidant activity in cellular assays, suggesting their potential as natural antioxidants (Olsen et al., 2013).

  • Synthesized bromophenol derivatives, structurally similar to 4-Bromo-2,6-diiodophenol, exhibit high membrane protective and antioxidant activity, indicating their potential biomedical applications (Buravlev et al., 2016).

  • A study on the synthesis of monomers related to 4-Bromo-2,6-diiodophenol provided insights into their applications in the development of hyperbranched polymers (Percec et al., 1994).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

4-bromo-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMOQCYPCSHKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437787
Record name 4-BROMO-2,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-diiodophenol

CAS RN

15459-51-5
Record name 4-BROMO-2,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
J Liu, X Zhang, Y Li, W Li, C Hang, VK Sharma - Water research, 2019 - Elsevier
Flushing toilet with seawater is an effective method for preserving freshwater resources, but it introduces iodide and bromide ions into domestic wastewater. During chlorine disinfection, …
Number of citations: 52 www.sciencedirect.com
Y Satkar, LF Yera-Ledesma, N Mali… - The Journal of …, 2019 - ACS Publications
An oxidative procedure for the electrophilic iodination of phenols was developed by using iodosylbenzene as a nontoxic iodine(III)-based oxidant and ammonium iodide as a cheap …
Number of citations: 31 pubs.acs.org
AA Vasil'ev, L Engman - The Journal of Organic Chemistry, 1998 - ACS Publications
To better understand, and in the extension mimic, the action of the three selenium-containing iodothyronine deiodinases, o,o‘-diiodophenols were reacted under acidic conditions with …
Number of citations: 48 pubs.acs.org
L Emmanuvel, RK Shukla, A Sudalai, S Gurunath… - Tetrahedron letters, 2006 - Elsevier
A new reagent system consisting of NaIO 4 /KI/NaCl in aq AcOH has been found to be effective in iodinating a variety of activated aromatic substrates via in situ-generated iodine …
Number of citations: 76 www.sciencedirect.com
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds. Use of molecular bromine in …
Number of citations: 408 pubs.acs.org
CJ Bruns, D Fujita, M Hoshino, S Sato… - Journal of the …, 2014 - ACS Publications
“Molecular flasks” are well-defined supramolecular cages that can encapsulate one or more molecular guests within their cavities and, in so doing, change the physical properties and …
Number of citations: 92 pubs.acs.org
RR Rodrigues, H Cheema… - Angewandte Chemie …, 2018 - Wiley Online Library
The development of high voltage solar cells is an attractive way to use sunlight for solar‐to‐fuel devices, multijunction solar‐to‐electric systems, and to power limited‐area consumer …
Number of citations: 48 onlinelibrary.wiley.com
EM Fiss - 2009 - vtechworks.lib.vt.edu
Pharmaceuticals and personal care products (PPCPs) include a wide range of chemicals such as prescription and over-the-counter drugs, fragrances, diagnostic agents, and a litany of …
Number of citations: 0 vtechworks.lib.vt.edu
F Kopp, A Krasovskiy, P Knochel - Chemical communications, 2004 - pubs.rsc.org
The reaction of various iodophenols with MeMgCl in presence of LiCl followed by the addition of i-PrMgCl provides the corresponding magnesiated magnesium phenolates as THF …
Number of citations: 55 pubs.rsc.org
Z Ma, H Lu, K Liao, Z Chen - Iscience, 2020 - cell.com
Aryl halide (Br, Cl, I) is among the most important compounds in pharmaceutical industry, material science, and agrochemistry, broadly utilized in diverse transformations. Tremendous …
Number of citations: 6 www.cell.com

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